molecular formula C15H15NO2 B010839 N-(m-Methoxyphenyl)-N-phenylacetamide CAS No. 101651-37-0

N-(m-Methoxyphenyl)-N-phenylacetamide

Cat. No. B010839
M. Wt: 241.28 g/mol
InChI Key: WKAIOPWAPFOJFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(m-Methoxyphenyl)-N-phenylacetamide, also known as methoxyphenylacetamide, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white, crystalline powder that is soluble in organic solvents. Methoxyphenylacetamide has been widely studied for its potential applications in the field of medicine, particularly in the treatment of various diseases.

Mechanism Of Action

The exact mechanism of action of N-(m-Methoxyphenyl)-N-phenylacetamidelacetamide is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are responsible for causing inflammation and pain in the body. Methoxyphenylacetamide may also work by affecting the levels of certain neurotransmitters in the brain, which could explain its potential use in the treatment of neurological disorders.

Biochemical And Physiological Effects

Methoxyphenylacetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, and has been shown to have a sedative effect in mice. Additionally, N-(m-Methoxyphenyl)-N-phenylacetamidelacetamide has been shown to reduce fever in rats, suggesting that it may have potential as an antipyretic agent.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(m-Methoxyphenyl)-N-phenylacetamidelacetamide is its potential as a versatile drug candidate for the treatment of various diseases. Additionally, it has been shown to have a relatively low toxicity profile, making it a potentially safe treatment option. However, one of the limitations of N-(m-Methoxyphenyl)-N-phenylacetamidelacetamide is its relatively low solubility in water, which can make it difficult to administer in certain forms.

Future Directions

There are a number of potential future directions for research on N-(m-Methoxyphenyl)-N-phenylacetamidelacetamide. One area of research could focus on optimizing the synthesis methods to improve the purity and yield of the final product. Additionally, further research could be conducted to better understand the mechanism of action of N-(m-Methoxyphenyl)-N-phenylacetamidelacetamide and its potential applications in the treatment of various diseases. Finally, more research could be conducted to explore the potential side effects and toxicity of N-(m-Methoxyphenyl)-N-phenylacetamidelacetamide, particularly in humans.

Scientific Research Applications

Methoxyphenylacetamide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various diseases such as rheumatoid arthritis, osteoarthritis, and fever. Additionally, N-(m-Methoxyphenyl)-N-phenylacetamidelacetamide has been shown to exhibit anticonvulsant and sedative properties, which could make it a potential treatment for epilepsy and other neurological disorders.

properties

CAS RN

101651-37-0

Product Name

N-(m-Methoxyphenyl)-N-phenylacetamide

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

N-(3-methoxyphenyl)-N-phenylacetamide

InChI

InChI=1S/C15H15NO2/c1-12(17)16(13-7-4-3-5-8-13)14-9-6-10-15(11-14)18-2/h3-11H,1-2H3

InChI Key

WKAIOPWAPFOJFL-UHFFFAOYSA-N

SMILES

CC(=O)N(C1=CC=CC=C1)C2=CC(=CC=C2)OC

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)C2=CC(=CC=C2)OC

Other CAS RN

101651-37-0

synonyms

N-(3-methoxyphenyl)-N-phenyl-acetamide

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using acetanilide (3.7 g) and 3-iodoanisole, a reaction was made in the same manner as is 1) of Production Example 2. The subsequent purification by silica gel column chromatography (developing solvent, ethyl acetate:hexane=1:3 to 1:2) produced 3-methoxy-N-phenylacetanilide (4.44 g; yield, 67%) as a pale brown oil.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.